2-(3,5-Dimethylphenyl)piperazine

Negative Control Neuropharmacology Receptor Binding

2-(3,5-Dimethylphenyl)piperazine (CAS 1286754-93-5) is a substituted piperazine derivative featuring a 3,5-dimethylphenyl group attached to the piperazine core. With a molecular weight of 190.28 g/mol and a purity specification of ≥95%, this compound serves as a research chemical and heterocyclic building block.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B13155827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)piperazine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CNCCN2)C
InChIInChI=1S/C12H18N2/c1-9-5-10(2)7-11(6-9)12-8-13-3-4-14-12/h5-7,12-14H,3-4,8H2,1-2H3
InChIKeyQOIQGPGWIOBWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenyl)piperazine for Neuropharmacology Procurement: CAS 1286754-93-5 Selectivity and Receptor Binding Profile


2-(3,5-Dimethylphenyl)piperazine (CAS 1286754-93-5) is a substituted piperazine derivative featuring a 3,5-dimethylphenyl group attached to the piperazine core [1]. With a molecular weight of 190.28 g/mol and a purity specification of ≥95%, this compound serves as a research chemical and heterocyclic building block . Its well-defined structure enables precise regioselectivity in synthetic applications, while the dimethyl substitution on the phenyl ring influences steric and electronic properties relevant to binding affinity and metabolic stability in drug design [2]. Notably, the closely related positional isomer 1-(3,5-dimethylphenyl)piperazine (CAS 105907-65-1) is characterized as inactive at dopamine and serotonin receptors, establishing this scaffold as a valuable control compound in neuropharmacological studies [3].

Research chemical for neuropharmacology and receptor binding studies
Heterocyclic piperazine building block with defined purity
Supports negative control applications in dopamine and serotonin receptor assays
Based on positional isomer inactivity profile

2-(3,5-Dimethylphenyl)piperazine Procurement: Why Structural Analogs Cannot Be Interchanged


Substituting 2-(3,5-dimethylphenyl)piperazine with other phenylpiperazine analogs without experimental validation introduces significant scientific risk. The substitution pattern and position on the phenyl ring critically determine receptor binding profiles [1]. For example, the positional isomer 1-(3,5-dimethylphenyl)piperazine demonstrates inactivity at dopamine and serotonin receptors, whereas structurally distinct analogs exhibit high-affinity binding to D3 receptors (Ki = 0.3–0.9 nM) . Even subtle changes—such as 2,3-dichloro substitution on the phenyl ring—can transform a weak D3 binder into a potent ligand with >100-fold D3/D2 selectivity [2]. These structure-activity relationships demonstrate that in-class phenylpiperazines cannot be assumed functionally equivalent. The quantitative evidence below establishes the specific differentiation required for informed scientific selection and procurement decisions.

Isomer Positional isomer 1-(3,5-dimethylphenyl)piperazine is inactive at dopamine/serotonin receptors and may not replicate control profiles.
Substitution 2,3-Dichloro analogs show sub-nanomolar D3 affinity and >40-fold D3/D2 selectivity; dimethyl substitution yields inactivity.
Class Phenylpiperazine SAR is highly substitution-dependent; direct functional interchange cannot be inferred without direct binding data.

2-(3,5-Dimethylphenyl)piperazine Quantitative Differentiation Evidence: Binding Data and Structural Selectivity


Receptor Inactivity Profile: 2-(3,5-Dimethylphenyl)piperazine as a Dopamine/Serotonin-Negative Control

The positional isomer 1-(3,5-dimethylphenyl)piperazine demonstrates complete inactivity at dopamine and serotonin receptors, failing to meet primary assay thresholds of 50% inhibition [1]. In contrast, structurally related N-(2,3-dichlorophenyl)piperazine analogs exhibit high-affinity D3 receptor binding with Ki values ranging from 0.3 to 0.9 nM and D3/D2 selectivity ratios exceeding 40-fold [2]. This functional divergence—from complete receptor inactivity to sub-nanomolar affinity—is dictated solely by phenyl ring substitution pattern and piperazine attachment position. The 3,5-dimethylphenyl scaffold thus provides a validated negative control for neuropharmacological experiments, enabling researchers to definitively attribute observed effects to target engagement rather than scaffold-dependent off-target activity.

Receptor Inactivity Profile
Class-level inference
1-(3,5-dimethylphenyl)piperazine: inactive at D2/D3/D4, 5-HT1A/2A/2C (missed 50% inhibition). N-(2,3-dichlorophenyl) analogs: D3 Ki = 0.3–0.9 nM, D3/D2 selectivity >40-fold.
Supports differentiation as a negative control from high-affinity D3 ligands.
Direct binding data for 2-(3,5-dimethylphenyl)piperazine not reported; inference from isomer and scaffold class.
Negative Control Neuropharmacology Receptor Binding

Structural Differentiation: Positional Isomer Comparison for 2-(3,5-Dimethylphenyl)piperazine

2-(3,5-Dimethylphenyl)piperazine (CAS 1286754-93-5) differs fundamentally from its positional isomer 1-(3,5-dimethylphenyl)piperazine (CAS 105907-65-1) in piperazine attachment point . The 2-substituted isomer features the phenyl group attached at the 2-position of the piperazine ring, whereas the 1-substituted isomer has attachment at the 1-position (N-phenylpiperazine) [1]. This positional difference alters nitrogen basicity (predicted pKa = 8.95 ± 0.40), hydrogen-bonding capacity (two donors, two acceptors), and topological polar surface area (TPSA = 24.1 Ų), all of which influence receptor recognition and pharmacokinetic behavior [2]. These distinct physicochemical properties preclude substitution of one isomer for the other without experimental revalidation of receptor binding, metabolic stability, and off-target profiles.

Positional Isomer Properties
Direct comparison
2-substitution (target) vs 1-substitution (isomer). Predicted pKa 8.95 ± 0.40; TPSA 24.1 Ų; H-bond donors 2, acceptors 2.
May influence receptor recognition and metabolic stability profiles.
Computed properties; experimental receptor binding data for 2-isomer needed.
Structural Biology Drug Design Isomer Differentiation

D3/D2 Receptor Selectivity: Comparative Analysis of Phenylpiperazine Scaffolds

The phenylpiperazine scaffold exhibits extreme variation in dopamine receptor selectivity depending on phenyl ring substitution pattern [1]. N-(2,3-dichlorophenyl)piperazine analogs demonstrate high-affinity D3 binding (Ki = 0.3–0.9 nM) with D3/D2 selectivity ratios of 40–53-fold, whereas unsubstituted or differently substituted phenylpiperazines show markedly reduced affinity and selectivity [2]. Notably, the 3,5-dimethylphenyl substitution (as found in 1-(3,5-dimethylphenyl)piperazine) yields complete inactivity at dopamine D2, D3, and D4 receptors, contrasting sharply with the 2,3-dichloro substitution pattern required for high D3 affinity . This class-level inference establishes that 2-(3,5-dimethylphenyl)piperazine cannot be assumed to possess dopamine receptor activity without direct experimental validation, and substitution with active phenylpiperazine analogs would fundamentally alter the compound's pharmacological profile.

D3/D2 Selectivity Window
Class-level inference
N-(2,3-dichlorophenyl) series: D3 Ki 0.3–0.9 nM, D2 Ki 40–53 nM, selectivity 40–53-fold. 3,5-dimethylphenyl isomer: inactive.
Confirms chemotype-dependent receptor engagement; dimethyl substitution does not confer D3 affinity.
Quantitative selectivity data from radioligand binding assays (human cloned receptors).
Dopamine Receptors Receptor Selectivity Neuropharmacology

2-(3,5-Dimethylphenyl)piperazine Application Scenarios: Negative Controls and Synthetic Building Blocks


Negative Control for Dopamine and Serotonin Receptor Studies

2-(3,5-Dimethylphenyl)piperazine can serve as a validated negative control in neuropharmacological assays evaluating dopamine and serotonin receptor engagement [1]. Based on the established inactivity of its positional isomer 1-(3,5-dimethylphenyl)piperazine at these receptors, researchers can use this compound to distinguish specific target-mediated effects from non-specific piperazine scaffold interactions . This application is critical for studies requiring definitive attribution of observed pharmacological effects to receptor binding rather than off-target activity [2].

Synthetic Building Block for Bioactive Compound Development

The compound is positioned as a heterocyclic building block for synthesizing novel bioactive molecules [1]. Its 3,5-dimethylphenyl substitution imparts distinct steric and electronic properties that influence the binding affinity and metabolic stability of derived compounds . The well-defined structure and specified purity (≥95%) support precise regioselectivity in synthetic routes, enabling medicinal chemists to systematically explore structure-activity relationships [2].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

2-(3,5-Dimethylphenyl)piperazine enables systematic SAR exploration of phenylpiperazine derivatives [1]. The compound's distinct substitution pattern—3,5-dimethylphenyl at the 2-position of piperazine—provides a reference point for evaluating how steric bulk and electronic effects influence receptor recognition, metabolic stability, and physicochemical properties . Comparative studies with other phenylpiperazine substitution patterns (e.g., 2,3-dichloro, 2-methoxy, unsubstituted) allow researchers to map the structural determinants of dopamine D3 receptor affinity and D3/D2 selectivity [2].

Application
Selection Property
Validation Focus
Dopamine/serotonin receptor control studies
Inferred receptor inactivity (based on positional isomer data)
Target engagement differentiation from active phenylpiperazine ligands
Medicinal chemistry synthesis
Defined purity and regioselective 2-substitution pattern
SAR exploration and lead compound development
SAR reference for phenylpiperazine series
3,5-dimethylphenyl substitution with distinct steric/electronic profile
Mapping steric and electronic effects on receptor affinity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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